N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide
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Overview
Description
“N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide” is a complex organic compound that contains several functional groups. It has a trifluoroethyl group attached to a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring. The molecule also contains an amide group and a prop-2-enamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the electronegativity of the fluorine atoms in the trifluoroethyl group, which could induce a dipole moment. The presence of the amide group could also lead to the formation of hydrogen bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoroethyl group could increase its lipophilicity, while the amide group could allow it to form hydrogen bonds, affecting its solubility .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2OS/c1-2-5(14)13-6(8(9,10)11)7-12-3-4-15-7/h2-4,6H,1H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMLDHDMSEPPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=NC=CS1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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